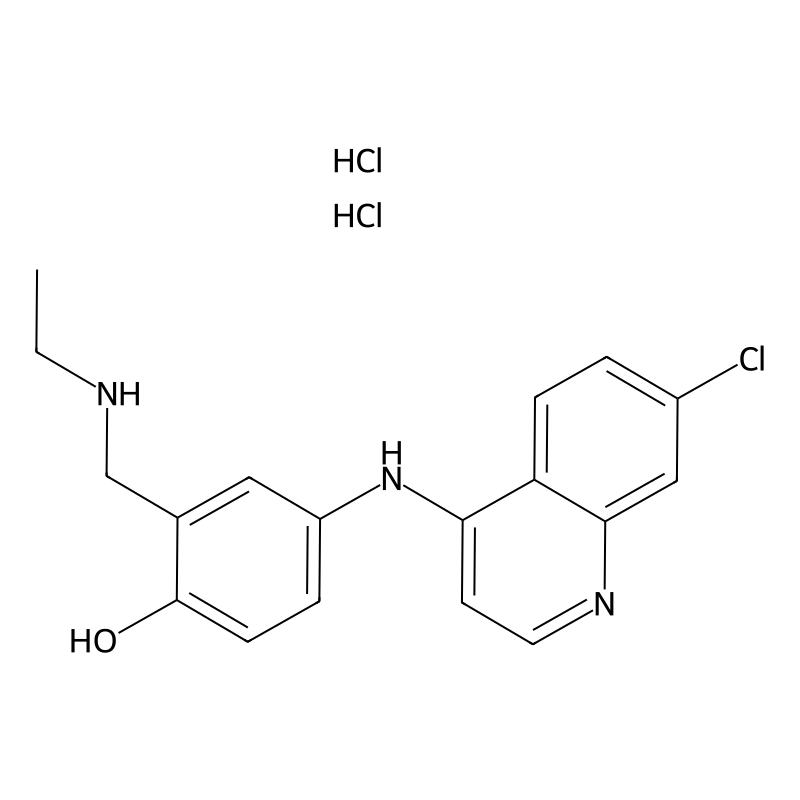

N-Desethyl amodiaquine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N-Desethyl amodiaquine dihydrochloride biological activity

Biological Activity and Key Characteristics

N-Desethyl amodiaquine dihydrochloride is the major, biologically active metabolite of the antimalarial drug Amodiaquine [1] [2] [3]. It is primarily responsible for the therapeutic and toxicological effects of the parent drug [4] [5].

The table below summarizes its core biological activities and physicochemical properties:

| Property / Activity | Description / Value |

|---|---|

| Primary Role | Biologically active metabolite of Amodiaquine; Antiparasitic agent [1] [2] [3] |

| Molecular Weight | 400.73 g/mol [1] [4] [6] |

| Molecular Formula | C₁₈H₂₀Cl₃N₃O [1] [2] |

| CAS Number | 79049-30-2 [1] [4] [6] |

| Purity | ≥95% to ≥98% (varies by supplier) [4] [3] |

| Physical Form | Light yellow to yellow solid powder [4] [3] |

| Mechanism of Action | Potent inhibitor of heme polymerase, leading to toxic heme buildup in malaria parasites [6] |

| Cardiovascular Effects | Contributes to concentration-dependent bradycardia, hypotension, and QT interval prolongation [5] |

Quantitative Efficacy Data

The antiparasitic efficacy of this compound has been quantified against specific strains of Plasmodium falciparum. The table below presents the half-maximal inhibitory concentration (IC₅₀) values, which are consistent across multiple commercial and technical sources [1] [2] [3]:

| Malaria Strain | Reported IC₅₀ Value |

|---|---|

| 3D7 | 25 nM |

| V1/S | 97 nM |

In vitro studies on isolated mouse atrial preparations demonstrate direct, concentration-dependent bradycardic effects, with significant reduction in spontaneous beating rate observed at concentrations of 3 μmol/L and 10 μmol/L [5].

Experimental Protocols and Methodologies

For researchers aiming to validate or work with this compound, here are summaries of key experimental approaches derived from the literature.

In Vitro Antiparasitic Activity Assay

This protocol is used to determine IC₅₀ values against malaria parasites.

- Objective: To evaluate the inhibitory potency of this compound against different strains of P. falciparum [1] [2].

- Key Reagents: Culture of target malaria strains (e.g., 3D7, V1/S), this compound, complete culture medium.

- Procedure:

- Prepare a serial dilution of the compound in a culture medium.

- Introduce a synchronized culture of the target parasite strain.

- Incubate the culture for a defined period (e.g., 48-72 hours).

- Measure parasite viability, typically by measuring parasitemia via microscopy or fluorescence-based methods (e.g., SYBR Green assay).

- Data Analysis: Dose-response curves are plotted, and IC₅₀ values are calculated using non-linear regression analysis.

This experimental workflow can be visualized as follows:

In vitro assay workflow for determining antimalarial IC50.

Cardiovascular Effect Assessment in Preclinical Models

This protocol assesses the compound's direct impact on heart rate.

- Objective: To investigate the bradycardic effects of N-Desethyl amodiaquine and its metabolite directly on cardiac tissue [5].

- Key Reagents: Isolated mouse atrial preparations, physiological salt solution (e.g., Krebs-Henseleit solution), carbogen (95% O₂, 5% CO₂), this compound.

- Procedure:

- Isolate mouse atria, ensuring the sinoatrial node (SAN) is intact.

- Mount the tissue in an organ bath containing oxygenated physiological salt solution, maintained at a constant temperature (e.g., 37°C).

- Connect the tissue to a force transducer to record the spontaneous beating rate.

- Allow the tissue to stabilize.

- Apply cumulative concentrations of the compound (e.g., 3 μmol/L, 10 μmol/L) to the organ bath.

- Record the change in spontaneous beating rate after each concentration addition.

- Data Analysis: The percentage reduction in beating rate is calculated for each concentration and compared to baseline and control groups.

The relationship between the compound and its observed cardiovascular effects involves multiple physiological systems, as illustrated below:

Proposed pathway for cardiovascular effects of amodiaquine and its metabolite.

Research Applications and Significance

- Malaria Research: The primary application is for investigating the efficacy, pharmacokinetics, and pharmacodynamics of amodiaquine therapy in malaria [1] [4] [5].

- Cardiac Safety Pharmacology: It is a critical tool for studying the concentration-dependent cardiovascular effects (bradycardia, hypotension, QT prolongation) associated with 4-aminoquinoline antimalarials [5].

- Metabolomics Research: Used in studies focusing on the metabolic pathways of antimalarial drugs and the role of specific enzymes like CYP2C8 [4].

Key Considerations for Researchers

- Handling and Storage: The compound is typically supplied as a solid powder and should be stored sealed, protected from moisture, at -20°C for long-term stability [3].

- Solubility for In Vitro Work:

- In Vivo Formulation: For animal studies, it can be formulated in vehicles such as 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1] [3]. It is crucial to prepare in vivo formulations freshly and use them promptly.

References

- 1. This compound | Parasite Inhibitor [medchemexpress.com]

- 2. - N | Parasite | TargetMol Desethyl amodiaquine dihydrochloride [targetmol.com]

- 3. - N | metabolite... | InvivoChem Desethyl amodiaquine dihydrochloride [invivochem.com]

- 4. This compound ≥95% [sigmaaldrich.com]

- 5. Cardiovascular concentration–effect relationships of ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound (CAS 79049-30-2) [scbt.com]

amodiaquine active metabolite mechanism of action

Active Metabolite and Mechanism of Action

Amodiaquine is a 4-aminoquinoline antimalarial that acts as a prodrug; its therapeutic activity is primarily due to its active metabolite, N-desethylamodiaquine (DEAQ) [1] [2] [3].

- Bioactivation: Following oral administration, amodiaquine undergoes rapid first-pass metabolism in the liver, primarily via CYP2C8, to form DEAQ [1] [3]. Due to its much longer half-life, systemic exposure to DEAQ is 100 to 240-fold greater than to the parent drug, making it the principal driver of antimalarial activity [4] [3].

- Core Antimalarial Mechanism: Both AQ and DEAQ are concentrated in the parasite's acidic food vacuole, a digestive organelle [5]. Their mechanism involves several key steps, outlined in the diagram below.

The dual mechanisms of heme binding and bioactivation to reactive quinoneimines (QI) by AQ and DEAQ.

Pharmacokinetic and Bioactivation Profile

The tables below summarize key pharmacokinetic parameters and the enzyme kinetics of bioactivation for AQ and DEAQ.

Table 1: Key Pharmacokinetic Parameters of Amodiaquine and Metabolite

| Parameter | Amodiaquine (AQ) | N-desethylamodiaquine (DEAQ) |

|---|---|---|

| Status | Prodrug | Active Metabolite |

| Primary Route of Formation | - | Hepatic (mainly CYP2C8) [3] |

| Half-Life (t₁/₂) | 5.2 ± 1.7 minutes (Parent); 5.3 - 7.7 hours (Systemic) [1] [2] | > 100 hours [2] |

| Systemic Exposure (AUC) | Low | 100 to 240-fold higher than AQ [3] |

| Key Pharmacological Activity | Contributes to activity, but less than DEAQ | Primary determinant of therapeutic effect [3] |

| Key Toxicological Risk | Bioactivation to reactive quinoneimine (AQ-QI) | Bioactivation to reactive quinoneimine (DEAQ-QI) [3] |

Table 2: Enzyme Kinetics of Bioactivation in Human Liver Microsomes

| Parameter | Amodiaquine (AQ) | N-desethylamodiaquine (DEAQ) |

|---|---|---|

| Kₘ (μM) | 11.5 ± 2.0 | 6.1 ± 1.3 |

| Vₘₐₓ (pmol min⁻¹ mg⁻¹) | 59.2 ± 3.2 | 5.5 ± 0.4 |

| CLᵢₙₜ (μl min⁻¹ mg⁻¹) | 5.15 | 0.90 |

| Primary CYP Enzymes Involved | CYP2C8, CYP2C9, CYP3A4, CYP2D6 [3] | CYP2C8, CYP2C9, CYP3A4, CYP2D6 [3] |

Experimental Protocols for Key Assays

For researchers, here are detailed methodologies for two critical experiments: characterizing metabolite kinetics and assessing antimalarial activity.

Characterization of Metabolic Bioactivation Kinetics

This LC-MS/MS method quantifies the formation of reactive metabolites by measuring stable glutathione (GSH) adducts [3].

- Sample Preparation: Incubate AQ or DEAQ (1–100 µM) with pooled Human Liver Microsomes (HLM) (0.5-1.0 mg/mL protein) in a potassium phosphate buffer (100 mM, pH 7.4) with an NADPH-regenerating system. Include GSH (5 mM) as a trapping agent.

- Incubation and Termination: Conduct reactions at 37°C for 30-60 minutes. Terminate by adding an equal volume of ice-cold acetonitrile with an internal standard.

- Analysis (LC-MS/MS)

- Chromatography: Use a C18 reverse-phase column. Employ a gradient mobile phase of water and acetonitrile, both with 0.1% formic acid.

- Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor specific multiple reaction monitoring (MRM) transitions for AQ-SG (m/z 677→302) and DEAQ-SG (m/z 649→274).

- Data Analysis: Determine kinetic parameters (Kₘ, Vₘₐₓ) by fitting the rate of GSH-adduct formation versus substrate concentration to the Michaelis-Menten model.

Ex Vivo Antimalarial Drug Susceptibility Assay

This protocol measures the half-maximal inhibitory concentration (IC₅₀) of compounds against Plasmodium falciparum isolates [6].

- Parasite Culture: Maintain asynchronous cultures of P. falciparum (both drug-sensitive and resistant strains) in human O+ erythrocytes at 2% hematocrit using complete RPMI-1640 medium, under a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.

- Drug Incubation

- Drug Plates: Prepare serial dilutions of AQ, DEAQ, and comparator drugs in the assay medium in 96-well plates.

- Inoculation: Add synchronized ring-stage parasite cultures (0.5-1.0% parasitemia) to each well. Include control wells with no drug (100% growth) and no parasite (background).

- Incubation: Incubate the plates for 72 hours.

- Endpoint Measurement

- Microscopy or Fluorescence: After incubation, prepare blood smears for microscopic determination of parasitemia, or use a DNA-intercalating fluorescent dye like SYBR Green I for a fluorescence-based readout.

- Data Analysis: Fit the dose-response data to a variable slope (four-parameter) model to calculate the IC₅₀ value for each drug.

Additional Mechanisms and Research Applications

Beyond its primary antimalarial mechanism, amodiaquine exhibits other biological activities of research interest.

- Ribosome Biogenesis Stress in Oncology Research: AQ has been repurposed as a chemical probe in cancer research. It inhibits RNA Polymerase I (Pol I) transcription in the nucleolus, independent of its autophagy-inhibitory activity. This leads to the degradation of the Pol I catalytic subunit RPA194 and triggers an RP L5/RPL11-mediated stabilization of p53, inducing cell cycle arrest in cancer cells [7].

- Autophagy Inhibition: Like its analog chloroquine, AQ can raise lysosomal pH, disrupting autophagic flux. This activity is distinct from its inhibition of Pol I transcription [7].

Toxicity and Resistance Considerations

A major challenge with amodiaquine is its association with rare but severe idiosyncratic hepatotoxicity and agranulocytosis. This is linked to the oxidative bioactivation of both AQ and DEAQ to reactive quinoneimine metabolites (AQ-QI and DEAQ-QI), which can covalently bind to cellular proteins [3]. Given the higher systemic exposure to DEAQ, its bioactivation is considered quantitatively more important for this toxicity [3]. High expression of bioactivating CYPs (CYP2C8, CYP3A4) may be a risk factor [3].

Resistance to AQ/DEAQ is complex but primarily involves mutations in the parasite's transporter proteins, notably the PfCRT K76T mutation [5] [6]. The efficacy of AQ is preserved in combination therapies like Artemisinin-based Combination Therapy (ACT) with artesunate (ASAQ), which remains a WHO-recommended treatment [8].

References

- 1. Amodiaquine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Amodiaquine - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Characterization of human cytochrome P450 mediated ... [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic profile of amodiaquine and its active ... [pmc.ncbi.nlm.nih.gov]

- 5. Introducing New Antimalarial Analogues of Chloroquine ... [pmc.ncbi.nlm.nih.gov]

- 6. Changes in susceptibility of Plasmodium falciparum to ... [nature.com]

- 7. The antimalarial drug amodiaquine stabilizes p53 through ... [nature.com]

- 8. Efficacy and safety of artemether-lumefantrine (AL) and ... [pmc.ncbi.nlm.nih.gov]

Summary of Key Pharmacokinetic Parameters

The tables below summarize the core pharmacokinetic parameters of amodiaquine (AQ) and its active metabolite, desethylamodiaquine (DEAQ), across different populations and study conditions.

Table 1: Pharmacokinetic Parameters from Clinical Studies

| Population & Study Details | Analyte | Terminal Elimination Half-Life (t₁/₂) | Apparent Clearance (CL/F) | Apparent Volume of Distribution (Vz/F) | Exposure (AUC) | Key Findings |

|---|---|---|---|---|---|---|

| Pregnant Women (P. vivax) [1] [2] | AQ | ~10 hours (multiphasic decline) [2] | Not significantly altered by pregnancy [1] | Not significantly altered by pregnancy [1] | ~100-fold lower than DEAQ [2] | No clinically relevant PK differences between pregnancy and postpartum. |

| DEAQ | ~10 days (multiphasic decline) [2] | Not significantly altered by pregnancy [1] | Not significantly altered by pregnancy [1] | ~100-240 fold higher than AQ [2] [3] | Contributes most to the antimalarial effect. | |

| Kenyan Adults (P. falciparum) [4] | AQ | - | 3,410 L/h | 39,200 L | - | First simultaneous PK model for AQ and DEAQ. |

| DEAQ | 211 h | - | - | - | Body weight explained interindividual variability. | |

| Ghanaian Patients (All Ages) [5] | AQ | - | - | - | Median: 875-4201 ng·h/mL* | AQ exposure significantly higher in infants/young children. |

| DEAQ | - | - | - | Not associated with age [5] | - | |

| Paediatric Sickle Cell Disease (SCD) [6] | DEAQ | - | 67 L/h (vs. 15.5 L/h in non-SCD) | 4400 L (vs. 368 L in non-SCD) | Lower median concentrations [6] | Exploratory data suggests altered DEAQ disposition in SCD. |

Note: AUC values varied by age group; median AQ AUC₀–∞ was 4201 ng·h/mL in infants, 1994 ng·h/mL in children 1-5 years, and 875 ng·h/mL in older children/adults [5].

Table 2: In-Vitro Metabolic Profile and Enzyme Kinetics

| Parameter | Amodiaquine (AQ) | Desethylamodiaquine (DEAQ) |

|---|---|---|

| Primary Metabolic Route | CYP2C8-mediated N-desethylation to DEAQ [7] | Further metabolism to bis-desethylamodiaquine (route not fully known) [2] |

| Bioactivation (Reactive Metabolite) | Forms Amodiaquine Quinoneimine (AQ-QI) [3] | Forms DEAQ Quinoneimine (DEAQ-QI) [3] |

| Bioactivation Kinetics in HLM Km (μM) Vmax (pmol/min/mg) CLint (μl/min/mg) | 11.5 ± 2.0 59.2 ± 3.2 5.15 [3] | 6.1 ± 1.3 5.5 ± 0.4 0.90 [3] | | Key CYP Enzymes for Bioactivation | CYP2C8, CYP3A4, CYP2C9, CYP2D6 [3] | CYP3A4, CYP2C8, CYP2C9, CYP2D6 [3] | | Clinical PK Implication | Rapid conversion to DEAQ; low systemic exposure [2] | High and sustained systemic exposure drives efficacy; also primary source of reactive metabolites [3] |

Detailed Experimental Protocols

For researchers looking to replicate or adapt these methods, here are details from the cited studies.

LC-MS/MS Bioanalysis of AQ and DEAQ

This is a validated method for the simultaneous quantification of AQ and DEAQ in plasma [8].

- Sample Volume: 100 µL of plasma.

- Sample Preparation: Supported Liquid Extraction (SLE+) using an automated liquid handler platform for high-throughput processing.

- Chromatography:

- Column: Zorbax SB-CN (50 mm × 4.6 mm, I.D. 3.5 µm).

- Mobile Phase: Acetonitrile and 20 mM ammonium formate with 1% formic acid (pH ~2.6) in a 15:85 (v/v) ratio.

- Detection: Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization in positive ion mode.

- Quantification: Selected Reaction Monitoring (SRM) for transitions:

- Performance:

An alternative whole-blood method uses a minimal volume of 20 µL of blood collected into lithium heparin tubes, with analysis via a similar LC-MS/MS method after protein precipitation [5].

Population Pharmacokinetic Modeling

Several studies utilized nonlinear mixed-effects modeling (NONMEM, Monolix) to characterize population PK [2] [4] [9].

- Structural Model:

- Covariate Analysis: Body weight is consistently implemented as an allometric function on clearance and volume of distribution parameters [2] [9]. Other covariates investigated include age, pregnancy status, and genetic polymorphisms (e.g., CYP2C8) [5] [2].

- Statistical Model: Inter-individual variability is modeled assuming a log-normal distribution for PK parameters. Residual error is often described by a combined proportional and additive model.

Metabolic Pathways and Pharmacological Implications

The pharmacokinetics, efficacy, and toxicity of amodiaquine are governed by its metabolic fate. The following diagram illustrates the core pathways.

Diagram of amodiaquine metabolic pathways showing activation to therapeutic DEAQ and bioactivation to toxic quinoneimines.

Key Considerations for Drug Development

- Efficacy Driver: DEAQ is the primary driver of antimalarial efficacy due to its significantly higher exposure and longer half-life compared to the parent drug AQ [1] [2]. Therapeutic drug monitoring and efficacy correlations should focus on DEAQ concentrations.

- Target Population PK: Population-specific pharmacokinetic studies are critical.

- Pregnancy: No dose adjustment is necessary for pregnant women, as PK is not clinically relevantly altered [1] [2].

- Pediatrics: Infants and young children may have significantly higher AQ exposure, potentially warranting closer safety monitoring [5].

- Special Populations: Conditions like Sickle Cell Disease may alter DEAQ disposition, requiring further investigation [6].

- Toxicity Mechanisms: The risk of idiosyncratic hepatotoxicity is linked to CYP-mediated bioactivation of both AQ and, more importantly, DEAQ to reactive quinoneimines [3]. High expression of CYP2C8, CYP3A4, CYP2C9, and CYP2D6 may be potential risk factors for toxicity [3].

- Analytical Best Practices: The use of high-sensitivity LC-MS/MS methods with low sample volume requirements (20-100 µL) enables robust PK analysis in all patient groups, including infants [5] [8].

References

- 1. Pharmacokinetics of Amodiaquine and ... [pmc.ncbi.nlm.nih.gov]

- 2. Population Pharmacokinetic and Pharmacodynamic Modeling ... [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of human cytochrome P450 mediated ... [pmc.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetics and pharmacodynamic ... [pubmed.ncbi.nlm.nih.gov]

- 5. profile of amodiaquine and its active metabolite... Pharmacokinetic [pmc.ncbi.nlm.nih.gov]

- 6. Population Pharmacokinetic Estimates Suggest Elevated ... [sciencedirect.com]

- 7. Amodiaquine Clearance and Its Metabolism to N- ... [sciencedirect.com]

- 8. High-throughput quantitation method for amodiaquine and ... [sciencedirect.com]

- 9. Optimizing Amodiaquine Dosing in Nigeria... | Research Square [researchsquare.com]

desethylamodiaquine role in malaria treatment

Quantitative Pharmacokinetic Data

The tables below summarize key pharmacokinetic parameters for amodiaquine and desethylamodiaquine across different populations.

Table 1: Population Pharmacokinetic Parameters of Amodiaquine (AQ)

| Population | Clearance (CL/F, L/h) | Volume of Distribution (Vd/F, L) | Half-life | Study Details |

|---|---|---|---|---|

| Nigerian Adults (Healthy) | 2200 [1] | Not Reported (Two-compartment model) [1] | Mean Transit Time: 0.896 h [1] | 34 subjects, PopPK model [1] |

| Kenyan Adults (Malaria patients) | 3410 [2] | 39,200 [2] | Not Reported | 54 patients, PopPK model [2] |

Table 2: Pharmacokinetic Parameters of Desethylamodiaquine (DEAQ)

| Population | Exposure (AUC0–∞, ng·h/mL) | Maximum Concentration (Cmax, ng/mL) | Terminal Half-life | Study Details |

|---|

| Ghanaian Patients (All ages, Malaria)

- Infants

- Children (1-5 yrs)

- Older Children & Adults | 4201 (AQ base) 1994 (AQ base) 875 (AQ base) [3] | Not Reported | Not Reported | 227 patients, Non-compartmental analysis [3] | | Pregnant Women (P. vivax, Thailand) | No clinically relevant difference vs. postpartum [4] | No clinically relevant difference vs. postpartum [4] | No clinically relevant difference vs. postpartum [4] | 24 women, Longitudinal study [4] | | Kenyan Adults (Malaria patients) | Not Reported | Not Reported | 211 h [2] | 54 patients, PopPK model [2] | | Nigerian Population (Model-based simulation)

- Adults (Day 7)

- Pediatrics (Day 7) | Not Reported | 138.27 [1] 104.96 [1] | Not Reported | PopPK model simulation [1] |

Analytical Methodologies for Quantification

Accurate measurement of AQ and DEAQ is critical for pharmacokinetic studies. The following validated methods are commonly used.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold-standard method due to its high sensitivity and specificity [3] [4].

- Sample Type: Whole blood (20 µL capillary samples) or plasma [3] [4].

- Sample Preparation: Liquid-liquid extraction or protein precipitation using acetonitrile [3] [4].

- Internal Standard: Hydroxychloroquine is often used [4].

- Chromatography: Separation is achieved using a High-Performance Liquid Chromatography (HPLC) system.

- Detection: A triple-quadrupole mass spectrometer is used in positive ion mode with Selected Reaction Monitoring (SRM). Key transitions are:

- Assay Performance:

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust alternative, though generally less sensitive than LC-MS/MS.

- Sample Type: Plasma [1].

- Assay Performance:

- Lower Limit of Quantification (LLOQ): 1.00 ng/mL for amodiaquine [1].

The workflow for a typical pharmacokinetic study integrating these methods is shown below.

Figure 2: Workflow of a Typical Amodiaquine/Desethylamodiaquine Pharmacokinetic Study.

Role in Treatment Efficacy and Clinical Implications

- Correlate of Protection: Day 7 desethylamodiaquine concentration is a key pharmacokinetic-pharmacodynamic (PK/PD) marker associated with treatment outcome. Higher concentrations correlate with a lower risk of recrudescence [3] [5].

- Efficacy in Target Populations: Model-based simulations from a Nigerian population pharmacokinetic study showed that median Day 7 DEAQ concentrations in both adults (138.27 ng/mL) and children (104.96 ng/mL) were well above established efficacy thresholds, supporting the current dosing for seasonal malaria chemoprevention (SMC) [1].

- Age-Dependent Exposure: A study in Ghana found that amodiaquine exposure (AUC) was significantly higher in infants and young children compared to older patients, even after receiving a lower mg/kg dose. This underscores the importance of pharmacokinetic studies in pediatric populations to ensure optimal dosing [3].

- Pharmacogenomic Considerations: The metabolism of AQ to DEAQ is primarily mediated by the cytochrome P450 enzyme CYP2C8. Genetic polymorphisms in the CYP2C8 gene, which are more pronounced in African populations, can significantly alter the metabolic ratio and drug exposure, potentially affecting both efficacy and safety [1].

Safety and Toxicity Considerations

The safety profile of amodiaquine is a critical consideration in its use.

- Parent Drug and Toxicity: The parent compound, amodiaquine, is associated with the formation of a reactive quinoneimine metabolite, which is linked to rare but serious idiosyncratic hepatotoxicity and agranulocytosis. For this reason, amodiaquine is not recommended for chemoprophylaxis [1] [6].

- Role of DEAQ: The metabolite desethylamodiaquine is not significantly involved in the production of this toxic quinoneimine [1].

- Drug-Drug Interactions: Coadministration of amodiaquine with other drugs, such as the antiretroviral efavirenz, can increase the risk of toxicity, likely due to complex metabolic interactions [5].

References

- 1. Optimizing Amodiaquine Dosing in Nigeria... | Research Square [researchsquare.com]

- 2. Population Pharmacokinetics and Pharmacodynamic... - GOV.UK [gov.uk]

- 3. Pharmacokinetic profile of amodiaquine and its active ... [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of Amodiaquine and ... [pmc.ncbi.nlm.nih.gov]

- 5. Amodiaquine PK/PD Study Group [iddo.org]

- 6. Deethylamodiaquine - an overview [sciencedirect.com]

heme polymerase inhibition by desethylamodiaquine

Mechanism of Heme Polymerase Inhibition

The term "heme polymerase" historically refers to the parasite's process of detoxifying free heme by crystallizing it into hemozoin (also known as malaria pigment). Amodiaquine and its active metabolite, desethylamodiaquine, are understood to inhibit this crucial process [1].

The table below summarizes the key mechanistic steps:

| Mechanism Stage | Description | Key Action of Amodiaquine/Desethylamodiaquine |

|---|---|---|

| 1. Hemoglobin Digestion | The malaria parasite ingests and degrades host hemoglobin within its acidic digestive vacuole (DV) to acquire amino acids [2] [3]. | This step is a prerequisite, releasing the toxic by-product. |

| 2. Toxic Heme Release | Hemoglobin proteolysis releases ferriprotoporphyrin IX (Fe(III)heme), which is highly toxic to the parasite as it can disrupt membranes and generate reactive oxygen species [4] [2]. | Leads to the accumulation of the toxic substrate. |

| 3. Natural Detoxification | To survive, the parasite crystallizes over 95% of the free heme into insoluble, inert crystals called hemozoin in a process historically termed "heme polymerization" [5] [2]. | The natural process that the drug disrupts. |

| 4. Drug Inhibition | Amodiaquine is proposed to bind to free heme or the growing hemozoin crystal, preventing further sequestration of toxic heme [4] [6]. | Inhibits hemozoin formation, preventing detoxification. |

| 5. Parasite Death | The resulting accumulation of toxic "free" heme, or heme-drug complexes, leads to parasite death [5] [2]. | The final therapeutic outcome. |

Experimental evidence confirms that amodiaquine causes a dose-dependent decrease in hemozoin and a concomitant increase in toxic free heme in cultured Plasmodium falciparum, which is directly correlated with parasite death [5]. This mechanism is shared with other quinoline antimalarials like chloroquine [5] [6].

Experimental Evidence and Protocols

Key methodologies from recent studies provide direct evidence for this mechanism of action. The following workflow diagram illustrates a typical integrated approach to validate hemozoin inhibition:

The core experimental validation involves measuring heme species after drug treatment.

- Cell Fractionation and Pyridine Assay: This method separates and quantifies heme pools within the parasite. Treated and control parasites are lysed, and the cell fractions are treated with pyridine under specific conditions to differentiate between crystalline hemozoin and SDS-soluble "free" heme. A dose-dependent increase in free heme with a corresponding decrease in hemozoin indicates successful inhibition [5] [2].

- Electron Microscopy Techniques:

- Electron Spectroscopic Imaging (ESI): This technique can visualize the redistribution of heme iron from the digestive vacuole into the parasite's cytoplasm upon treatment with drugs like chloroquine, a known hemozoin inhibitor [5].

- Transmission Electron Microscopy (TEM): Can reveal physical disruption of hemozoin crystals, such as mosaic boundaries and irregular shapes, directly showing that the crystallization process has been impaired [5].

Resistance and Broader Context

While hemozoin inhibition remains a viable drug target, it's important to note that resistance to amodiaquine can occur. This resistance is primarily not due to changes in the hemozoin formation process itself, but rather to mutations in parasite transporters that affect drug accumulation in the digestive vacuole.

- The most studied mechanism involves mutations in the Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT), which can expel chloroquine and amodiaquine from the vacuole [7] [3].

- Mutations in the Plasmodium falciparum Multi-Drug Resistance 1 (PfMDR1) gene have also been linked to altered susceptibility to amodiaquine, lumefantrine, and other quinolines [8] [7].

Summary for Researchers

- Primary Mechanism: Desethylamodiaquine, the active metabolite of amodiaquine, exerts its antimalarial effect by inhibiting hemozoin formation, leading to lethal accumulation of toxic heme.

- Experimental Validation: The gold standard for confirming this mechanism in a cellular context is the demonstration of a dose-dependent increase in free heme and decrease in hemozoin via cell fractionation assays, corroborated by microscopy.

- Current Research Focus: The field continues to investigate the detailed biomineralization process of hemozoin and the role of lipids and proteins in crystallization to identify new inhibitors that can overcome existing resistance mechanisms [2].

References

- 1. Amodiaquine Hydrochloride [toku-e.com]

- 2. Heme Detoxification in the Malaria Parasite - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 3. Heme Detoxification in the Malaria Parasite Plasmodium ... [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into the Role of Heme in the Mechanism of Action ... [pmc.ncbi.nlm.nih.gov]

- 6. A common mechanism for blockade of heme ... [pubmed.ncbi.nlm.nih.gov]

- 7. Tracking Plasmodium falciparum antimalarial resistance ... [nature.com]

- 8. A review on molecular markers of Plasmodium falciparum [link.springer.com]

N-Desethyl amodiaquine dihydrochloride solubility DMSO water

Solubility Data & Chemical Properties

The table below summarizes the key physicochemical and solubility data for N-Desethyl Amodiaquine Dihydrochloride gathered from the search results.

| Property | Details |

|---|---|

| CAS Number | 79049-30-2 [1] [2] [3] |

| Molecular Formula | C₁₈H₂₀Cl₃N₃O [1] [2] [3] |

| Molecular Weight | 400.73 g/mol [2] [3] |

| Physical Form | Light yellow to yellow crystalline solid [1] [3] |

| Purity | ≥95% [3] to 99.88% [2] |

| Solubility in DMSO | 62.5 mg/mL (155.97 mM) [2]; Soluble [1] [3] |

| Solubility in Water | 100 mg/mL (249.54 mM) [2]; Soluble [1] [3] |

| Solubility in Methanol | Soluble [1] [3] |

| Storage | -20°C, sealed, away from moisture [1] [2] or 2-8°C [3] |

| Stability | Hygroscopic [1] |

Experimental Protocols

Here are detailed protocols for preparing stock and working solutions of this compound.

Preparation of Stock Solutions

This protocol outlines the preparation of concentrated stock solutions for long-term storage [2].

- Solvent Choice: DMSO is a common choice for high-concentration stock solutions. Sterile water or methanol are also suitable solvents [1] [2] [3].

- Preparation of 62.5 mg/mL DMSO Stock: Add 400 µL of DMSO to 25 mg of the compound. Vortex and sonicate if necessary to aid dissolution [2].

- Aliquoting: Aliquot the stock solution to avoid repeated freeze-thaw cycles.

- Storage: Store at -20°C in a sealed container to protect from moisture. Under these conditions, the solution is stable for at least 1 month [2].

Preparation of Working Solutions for In Vitro Assays

This protocol describes diluting the stock solution to a working concentration for cell-based assays [2].

- Dilution in Aqueous Buffer: Rapidly dilute the DMSO stock solution into your cell culture medium or assay buffer. A final DMSO concentration of <0.1-1% is generally well-tolerated by most cell lines.

- Preparation of 10 mM Aqueous Stock: For a ready-to-dilute aqueous stock, add 0.4 mL of pure water to 1 mg of the compound. Vortex and sonicate to dissolve [2].

Preparation for In Vivo Studies

The following protocol is recommended for preparing a dosing solution suitable for animal studies, ensuring the compound is in solution and the excipients are well-tolerated [2].

Protocol 1:

- Prepare a DMSO stock solution no more than 20.8 mg/mL.

- Mix 100 µL of this stock with 400 µL of PEG 300.

- Add 50 µL of Tween-80 and mix well.

- Finally, add 450 µL of saline (0.9% sodium chloride) to a total volume of 1 mL.

- This yields a clear solution with a final concentration of at least 2.08 mg/mL [2].

Protocol 2:

- Prepare a DMSO stock solution no more than 20.8 mg/mL.

- Mix 100 µL of this stock with 900 µL of 20% SBE-β-CD in saline.

- This also yields a clear solution with a final concentration of at least 2.08 mg/mL [2].

> Critical Note: Dosing solutions for in vivo studies should be prepared fresh on the day of use.

Biological Context & Handling Notes

- Biological Activity: this compound is the active metabolite of the antimalarial drug Amodiaquine. It is responsible for the therapeutic effect against malaria, with reported IC₅₀ values of 25 nM and 97 nM against different strains of Plasmodium falciparum (3D7 and V1/S, respectively) [2] [3].

- Handling and Safety: The compound is hygroscopic (absorbs moisture from the air), so it should be stored in a sealed container in a dry environment. Always use personal protective equipment and refer to the Safety Data Sheet (SDS) for detailed handling instructions [1].

References

N-Desethyl Amodiaquine: Application Notes and Protocols

Introduction and Background

N-Desethyl amodiaquine is the major, biologically active metabolite of the antiparasitic drug Amodiaquine [1] [2] [3]. It is an antiparasitic agent effective against malaria, with reported IC₅₀ values of 97 nM and 25 nM for strains V1/S and 3D7, respectively [1] [2]. Amodiaquine acts as a pro-drug, with its therapeutic efficacy largely attributed to this active metabolite [4] [3]. These notes provide researchers with detailed protocols for preparing stock solutions of N-Desethyl amodiaquine to ensure reproducible results in in vitro and in vivo studies.

Physicochemical and Solubility Data

The table below summarizes key physicochemical properties and solubility data for N-Desethyl amodiaquine, which are critical for experimental planning and solution preparation.

| Property | Value / Description |

|---|---|

| CAS Number | 79352-78-6 [1] [2] |

| Molecular Formula | C₁₈H₁₈ClN₃O [1] [2] |

| Molecular Weight | 327.81 g/mol [2] |

| Appearance | Light yellow to yellow solid powder [2] [5] |

| Solubility in DMSO | ~100 mg/mL (~305.05 mM) [1] [2] |

Experimental Protocols

Preparation of Primary Stock Solution in DMSO

This protocol is suitable for creating a concentrated, long-term storage stock for in vitro applications.

- Recommended Concentration: 100 mg/mL (305.05 mM) in DMSO [1] [2].

- Procedure:

- Allow the N-Desethyl amodiaquine powder to equilibrate to room temperature.

- Weigh out the desired amount of compound (e.g., 10 mg, 25 mg, 50 mg).

- Transfer the powder to an appropriate amber vial or Eppendorf tube.

- Add the calculated volume of fresh, high-quality, anhydrous DMSO to achieve the 100 mg/mL concentration (e.g., add 100 μL DMSO per 10 mg of powder).

- Cap the vial tightly and vortex until the solid is completely dissolved, which may require brief sonication.

- Storage: Aliquot the stock solution and store at -80°C for up to 6 months or -20°C for up to 1 month [1] [2]. Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for In Vivo Studies

For animal studies, the primary DMSO stock must be further diluted into a biocompatible vehicle. Below are three commonly used formulations. Always prepare these working solutions fresh on the day of the experiment.

Protocol 1: Aqueous Solution with Surfactants [2] [5]

- Final Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline

- Procedure:

- Add 100 μL of the 25 mg/mL DMSO stock solution to 400 μL PEG300. Mix evenly.

- Add 50 μL Tween 80 to the mixture and mix evenly.

- Add 450 μL of physiological saline (0.9% NaCl) to adjust the final volume to 1 mL. Mix thoroughly to obtain a clear solution.

- The final concentration of the working solution is 2.5 mg/mL.

Protocol 2: Cyclodextrin-Based Aqueous Solution [2] [5]

- Final Composition: 10% DMSO + 90% (20% SBE-β-CD in Saline)

- Procedure:

- First, prepare the 20% SBE-β-CD saline solution by dissolving 2 g of SBE-β-CD in 10 mL of saline. Ensure it is fully dissolved and clear [1] [2].

- Add 100 μL of the 25 mg/mL DMSO stock solution to 900 μL of the 20% SBE-β-CD solution.

- Mix evenly to obtain a clear solution.

- The final concentration of the working solution is 2.5 mg/mL.

Protocol 3: Oil-Based Solution for Prolonged Dosing [2] [5]

- Final Composition: 10% DMSO + 90% Corn Oil

- Procedure:

- Add 100 μL of the 25 mg/mL DMSO stock solution to 900 μL of corn oil.

- Mix evenly until a clear solution is achieved.

- The final concentration of the working solution is 2.5 mg/mL.

- Note: This formulation should be chosen carefully if the continuous dosing period exceeds half a month [2].

Critical Experimental Considerations

- Solution Stability: Always visually inspect the solution before use. Precipitates or cloudiness indicate instability. The provided storage times are guidelines and should be validated for specific experimental conditions [1].

- In Vivo Formulation Selection: The choice of vehicle can significantly impact drug bioavailability and pharmacokinetics. Pilot studies are recommended to confirm the suitability of the chosen formulation for the specific route of administration (e.g., IP, IV, PO) and research model [5].

- Safety and Handling: N-Desethyl amodiaquine is intended for research use only and is not for human consumption [1] [2]. Standard laboratory safety practices, including the use of personal protective equipment (PPE), should always be followed when handling the compound and its solutions.

The following workflow summarizes the key decision points in the stock solution preparation process:

Troubleshooting Guide

| Issue | Potential Cause | Suggested Resolution |

|---|---|---|

| Precipitation in stock solution | Solvent evaporation, freeze-thaw cycles, exceeding solubility limit. | Ensure airtight storage, prepare fresh aliquots, and avoid repeated freezing/thawing. Confirm the concentration is within the solubility limit in DMSO [1]. |

| Cloudiness in working solution | Incompatibility between DMSO stock and aqueous/organic vehicle, or poor mixing. | Add co-solvents sequentially and mix thoroughly at each step. Consider using a cyclodextrin-based formulation (Protocol 2) to improve solubility [2] [5]. |

| Unexpected experimental results | Compound degradation or inaccurate concentration. | Use freshly prepared solutions, minimize storage time, and validate stock solution concentration before use. |

References

- 1. - N | major and active metabolite... | InvivoChem Desethyl amodiaquine [invivochem.com]

- 2. N-Desethyl amodiaquine - Parasite - MedchemExpress.com [medchemexpress.com]

- 3. Deethylamodiaquine - an overview [sciencedirect.com]

- 4. Pharmacokinetics of Amodiaquine and ... [pmc.ncbi.nlm.nih.gov]

- 5. - N ... Desethyl [peptidedb.com]

Comprehensive Application Notes and Protocols for HPLC Analysis of N-Desethyl Amodiaquine in Biological Matrices

Introduction

N-Desethyl amodiaquine (DEAQ) is the primary active metabolite of the antimalarial drug amodiaquine (AQ), exhibiting significantly prolonged elimination half-life (approximately 11 days) compared to the parent drug (approximately 27 hours). This pharmacokinetic profile makes DEAQ the primary therapeutic driver in amodiaquine-based antimalarial regimens, particularly in artesunate-amodiaquine combination therapies recommended by the WHO for uncomplicated Plasmodium falciparum malaria. The quantitative determination of DEAQ in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trial evaluations. The analytical challenge lies in the need for high sensitivity to detect sustained low concentrations during the elimination phase and high selectivity to resolve DEAQ from structurally similar compounds like chloroquine and their metabolites. This document presents comprehensive application notes and detailed protocols for the reliable quantification of DEAQ using high-performance liquid chromatography (HPLC) coupled with various detection methods, with emphasis on method validation parameters and practical implementation considerations for diverse laboratory settings.

Analytical Method Comparison

The analysis of DEAQ in biological matrices has been accomplished using various chromatographic techniques with different detection methods. The following tables summarize the key characteristics of published methods for simultaneous determination of amodiaquine and its metabolite N-desethyl amodiaquine.

Table 1: Comparison of HPLC and LC-MS/MS Methods for Amodiaquine and N-Desethyl Amodiaquine Analysis

| Detection Method | Matrix | Sample Volume (μL) | Extraction Method | LLOQ (ng/mL) | Analysis Runtime (min) | Reference |

|---|---|---|---|---|---|---|

| LC-MS/MS | Plasma | 100 | Supported Liquid Extraction (SLE+) | AQ: 1.08, DEAQ: 1.41 | 6.5 | [1] |

| LC-MS/MS | Plasma | 250 | Solid Phase Extraction (SPE) | AQ: 0.25, DEAQ: 1.50 | 3.5 | [1] |

| LC-MS/MS | Plasma | 200 | Protein Precipitation | AQ: 0.3, DEAQ: 0.3 | 21 | [1] |

| HPLC-UV | Plasma | 1000 | Liquid-Liquid Extraction | AQ: 5, DEAQ: 5 | 8 | [1] |

| HPLC-UV | Whole Blood (filter paper) | 100 | Liquid-Liquid Extraction | 50 nM for both | Not specified | [2] |

| IP-LC-MS/MS | Blood | Not specified | Protein Precipitation | AQ: 0.15, DEAQ: 1.50 | Not specified | [3] |

Table 2: Method Validation Parameters for DEAQ Quantification

| Parameter | LC-MS/MS Method [1] | LC-MS/MS Method [4] | HPLC-UV Method [5] |

|---|---|---|---|

| Linear Range (ng/mL) | DEAQ: 1.41-610 | DEAQ: 0.523-253.855 | DEAQ: 200-2500 |

| Recovery (%) | 69-74 | Not specified | 74.3 |

| Intra-assay Precision (%CV) | <15% | Not specified | 3.9-10.1% |

| Inter-assay Precision (%CV) | <15% | Not specified | 2.3-4.6% |

| Retention Time | Not specified | Not specified | Not specified |

Detailed Experimental Protocols

High-Sensitivity LC-MS/MS Protocol with Supported Liquid Extraction

3.1.1 Principle

This method utilizes supported liquid extraction (SLE+) on an automated liquid handler platform for high-throughput sample preparation, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The method achieves exceptional sensitivity with lower limits of quantification of 1.08 ng/mL for AQ and 1.41 ng/mL for DEAQ, using only 100 μL of plasma sample, making it ideal for pediatric studies and pharmacokinetic studies with prolonged sampling schedules. [1]

3.1.2 Equipment and Reagents

- Liquid Chromatograph: UHPLC system capable of gradient elution

- Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source

- Analytical Column: Zorbax SB-CN 50 mm × 4.6 mm, I.D. 3.5 μm

- Chemical Standards: Amodiaquine, desethylamodiaquine, and stable isotope-labeled internal standards (amodiaquine-D10 and desethylamodiaquine-D5)

- Extraction Plates: 96-well supported liquid extraction (SLE+) plates

- Mobile Phase: Acetonitrile and 20 mM ammonium formate with 1% formic acid pH ~2.6 (15:85, v/v)

- Automated System: Liquid handler platform (e.g., Freedom Evo 200, TECAN)

3.1.3 Sample Preparation Procedure

Sample Aliquoting: Pipette 100 μL of plasma samples, calibrators, and quality controls into a 96-well SLE+ plate.

Internal Standard Addition: Add appropriate volumes of stable isotope-labeled internal standards (amodiaquine-D10 and desethylamodiaquine-D5) to all samples except blanks.

Supported Liquid Extraction:

- Add 350 μL of 0.5 M ammonium hydroxide to each well using the automated liquid handler.

- Allow samples to absorb onto the SLE+ medium for 10 minutes.

- Elute analytes with two aliquots of methyl tert-butyl ether (MTBE) directly into a collection plate.

Evaporation and Reconstitution:

- Evaporate the organic extracts to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the dry residues with 100 μL of initial mobile phase composition.

- Vortex-mix for 30 seconds and transfer to autosampler vials.

3.1.4 Instrumental Analysis

Chromatographic Conditions:

- Column temperature: 40°C

- Flow rate: 0.8 mL/min

- Injection volume: 2 μL

- Isocratic elution with acetonitrile and 20 mM ammonium formate with 1% formic acid pH ~2.6 (15:85, v/v)

- Total run time: 6.5 minutes

Mass Spectrometric Detection:

- Ionization mode: Positive electrospray ionization (ESI+)

- Multiple reaction monitoring (MRM) transitions optimized for each analyte

- Source temperature: 150°C

- Desolvation temperature: 500°C

- Desolvation gas flow: 1000 L/hr

Data Analysis:

- Plot peak area ratios of analytes to their respective internal standards against nominal concentrations.

- Use weighted (1/x²) linear least squares regression to generate calibration curves.

HPLC-UV Protocol for Resource-Limited Settings

3.2.1 Principle

This method utilizes reversed-phase HPLC with UV detection at 340 nm for the determination of AQ and DEAQ in whole blood spotted on filter paper, making it particularly suitable for field studies in remote areas where facilities for storing blood/plasma samples are not available. The method provides adequate sensitivity for therapeutic drug monitoring with a linear range of 100-2500 ng/mL for AQ and 200-2500 ng/mL for DEAQ. [5]

3.2.2 Equipment and Reagents

- HPLC System: Isocratic or gradient HPLC system with UV-Vis detector

- Analytical Column: Reversed-phase phenyl column (250 mm × 4.6 mm, 5 μm)

- Chemical Standards: Amodiaquine, desethylamodiaquine, and internal standard (4-(4-Dimethylamino-1-methylbutylamino)-7-chloroquinoline)

- Extraction Solvent: Diethyl ether

- Mobile Phase: 25 mM KH₂PO₄-methanol (80:20% v/v) + 1% v/v triethylamine, adjusted to pH 2.8 with phosphoric acid

3.2.3 Sample Preparation Procedure

Sample Collection:

- Spot 100-200 μL of whole blood onto filter paper cards.

- Dry samples at room temperature for at least 2 hours.

- Store samples in sealed plastic bags with desiccant until analysis.

Sample Extraction:

- Punch out entire blood spots from filter paper into extraction tubes.

- Add internal standard solution and 1 mL of extraction buffer (pH 9.2 potassium hydroxide).

- Extract with 5 mL of di-isopropyl ether by vortex mixing for 3 minutes.

- Centrifuge at 3000 × g for 5 minutes and transfer organic layer to a clean tube.

Back-Extraction:

- Add 200 μL of 0.1 M phosphate buffer (pH 4.0) to the organic extract.

- Vortex mix for 2 minutes and centrifuge at 3000 × g for 5 minutes.

- Freeze the organic layer in a dry ice-ethanol bath and transfer the aqueous layer to autosampler vials.

3.2.4 Instrumental Analysis

- Chromatographic Conditions:

- Column temperature: Ambient

- Flow rate: 1.0 mL/min

- Injection volume: 50-100 μL

- Isocratic elution with 25 mM KH₂PO₄-methanol (80:20% v/v) + 1% v/v triethylamine, pH 2.8

- Detection wavelength: 340 nm

- Total run time: Approximately 12-15 minutes

Analysis Workflow

The following diagram illustrates the complete workflow for the LC-MS/MS analysis of N-desethyl amodiaquine using supported liquid extraction:

Figure 1: Workflow for LC-MS/MS Analysis of N-Desethyl Amodiaquine Using Supported Liquid Extraction

The sample preparation process can be visualized through the following decision pathway for method selection:

Figure 2: Method Selection Pathway for N-Desethyl Amodiaquine Analysis

Method Validation and Implementation

Method Validation Parameters

According to regulatory guidelines, the developed methods for DEAQ quantification should be thoroughly validated using the following parameters:

Linearity: Calibration curves should demonstrate correlation coefficients (r²) ≥0.99 across the validated range. The LC-MS/MS method shows linearity from 1.41 to 610 ng/mL for DEAQ. [1]

Precision and Accuracy: Intra-batch and inter-batch precision should be within ±15% CV, with accuracy within ±15% of nominal values. The LC-MS/MS method demonstrates precision within acceptance criteria. [1]

Recovery: Extraction efficiency should be consistent and reproducible. The SLE+ method shows absolute recoveries of 66-76% for AQ and 69-74% for DEAQ. [1]

Selectivity: The method should resolve DEAQ from potentially interfering compounds, including amodiaquine, chloroquine, and their metabolites. The HPLC-UV method demonstrates no interference from commonly co-administered antimalarials and antipyretics. [5]

Stability: Analytes should demonstrate stability under storage and processing conditions. The filter paper method demonstrates stability of AQ and DEAQ for at least 19 weeks on filter paper. [2]

Troubleshooting and Optimization

Matrix Effects: In LC-MS/MS, matrix effects can significantly impact method performance. Use stable isotope-labeled internal standards to compensate for ionization suppression/enhancement.

Carryover: Implement a washout gradient in the LC method to remove strongly retaining compounds from the column. The LC-MS/MS method successfully eliminated carry-over effects. [1]

Chromatographic Resolution: For challenging separations, consider using alternative stationary phases such as cyano columns for better resolution of AQ and DEAQ. [1]

Extraction Efficiency: If recovery is suboptimal, consider modifying the extraction pH or switching to alternative solvents such as diethyl ether or methyl tert-butyl ether.

Applications in Drug Development and Clinical Research

The analytical methods for DEAQ quantification have been successfully applied in various research contexts:

Pharmacokinetic Studies: Characterization of DEAQ pharmacokinetic parameters following amodiaquine administration, particularly noting its extensive tissue distribution and slow elimination (t₁/₂ ~ 11 days). [1]

Clinical Trials: Evaluation of drug exposure in patients receiving artemether-lumefantrine plus amodiaquine twice daily for three days (amodiaquine dose of 10 mg base/kg/day). [1]

Bioequivalence Studies: Comparison of different formulations using the sensitive LC-MS/MS methods to establish therapeutic equivalence. [4]

Toxicity Studies: Investigation of cytochrome P450-mediated bioactivation of DEAQ to reactive metabolites, potentially contributing to hepatotoxicity. Multiple CYP isoforms (CYP3A4, CYP2C8, CYP2C9, and CYP2D6) are involved in DEAQ bioactivation. [6]

Regulatory and Practical Considerations

When implementing these methods in regulated environments, several aspects require attention:

Sample Stability: DEAQ stability should be established under various storage conditions (-20°C, -80°C), freeze-thaw cycles, and in autosampler conditions post-preparation.

Quality Control: Implement multiple levels of quality control samples (low, medium, high) to monitor assay performance during sample analysis.

Dilution Integrity: Verify that samples exceeding the upper limit of quantification can be reliably diluted without affecting accuracy and precision. The LC-MS/MS method demonstrated acceptable dilution integrity for over-curve samples. [1]

Cross-Validation: When transferring methods between laboratories or instruments, perform cross-validation to ensure comparable performance.

Conclusion

The HPLC analysis of N-desethyl amodiaquine, particularly when coupled with mass spectrometric detection, provides robust and sensitive methods for quantifying this important antimalarial metabolite in biological matrices. The supported liquid extraction approach combined with LC-MS/MS detection offers significant advantages for high-throughput laboratories conducting pharmacokinetic studies, while HPLC-UV methods remain valuable for resource-limited settings and therapeutic drug monitoring. The selection of an appropriate method should consider the required sensitivity, available resources, sample matrix, and intended application. Proper method validation and implementation following the detailed protocols provided herein will ensure reliable quantification of DEAQ for clinical and research applications.

References

- 1. High-throughput quantitation method for amodiaquine and ... [pmc.ncbi.nlm.nih.gov]

- 2. A field-adapted HPLC method for determination of ... [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of amodiaquine and its active ... [sciencedirect.com]

- 4. European Journal of Biomedical and Pharmaceutical Sciences [ejbps.com]

- 5. Selective and sensitive liquid chromatographic assay of ... [sciencedirect.com]

- 6. Characterization of human cytochrome P450 mediated ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for N-Desethyl Amodiaquine Dihydrochloride in Malaria Research

Introduction and Key Properties

N-Desethyl amodiaquine dihydrochloride (DEAQ; CAS 79049-30-2) is a critical bioactive metabolite of the antimalarial drug amodiaquine, formed primarily through cytochrome P450-mediated N-deethylation in the liver. This compound has become an essential research tool in parasitology and drug metabolism studies due to its significant antimalarial activity and role in understanding drug-induced hepatotoxicity. As the principal active metabolite responsible for the therapeutic effects of amodiaquine-based therapies, DEAQ presents researchers with a valuable compound for investigating malaria treatment mechanisms and metabolism-mediated toxicity pathways.

The molecular weight of this compound is 400.74 g/mol with a molecular formula of C₁₈H₂₀Cl₃N₃O [1] [2]. The free base form (CAS 79352-78-6) has a molecular weight of 327.81 g/mol [3]. DEAQ is typically supplied as a light yellow to yellow solid powder with a purity of ≥95% to ≥98% depending on the supplier [1] [3]. The compound is soluble in water (100 mg/mL, 249.54 mM) and DMSO (62.5 mg/mL, 155.97 mM), making it suitable for various experimental applications [2]. Proper storage conditions include 4°C in sealed containers protected from moisture for short-term stability, with long-term storage recommended at -20°C to -80°C [3] [2].

Quantitative Biological Activity Data

Antimalarial Activity and Pharmacokinetic Parameters

Table 1: Antimalarial Activity of this compound Against Plasmodium falciparum Strains

| Parasite Strain | IC₅₀ Value | Resistance Profile | Experimental System | Reference |

|---|---|---|---|---|

| 3D7 | 25 nM | Chloroquine-sensitive | In vitro culture | [3] [2] |

| V1/S | 97 nM | Chloroquine-resistant | In vitro culture | [3] [2] |

| MRA1239 | Not determined | Artemisinin-sensitive | Ex vivo patient plasma | [4] |

| MRA1240 | Not determined | Artemisinin-resistant | Ex vivo patient plasma | [4] |

Table 2: Pharmacokinetic and Bioactivation Parameters of Amodiaquine and N-Desethyl Amodiaquine

| Parameter | Amodiaquine (AQ) | N-Desethyl Amodiaquine (DEAQ) | Experimental Conditions |

|---|---|---|---|

| Bioactivation Kₘ | 11.5 ± 2.0 μmol/L | 6.1 ± 1.3 μmol/L | Human liver microsomes [5] |

| Bioactivation Vₘₐₓ | 59.2 ± 3.2 pmol/min/mg | 5.5 ± 0.4 pmol/min/mg | Human liver microsomes [5] |

| Bioactivation CLᵢₙₜ | 5.15 μL/min/mg | 0.90 μL/min/mg | Human liver microsomes [5] |

| Relative Internal Exposure | 1X | 100-240X | In vivo human pharmacokinetics [5] |

| Half-life (t₁/₂) | Short (hours) | 20-50X longer than AQ | In vivo human pharmacokinetics [5] [6] |

Cytochrome P450 Involvement in Bioactivation

Table 3: Cytochrome P450 Isoform Contribution to DEAQ Bioactivation

| CYPs Involved | Relative Contribution | Role in Metabolism | Polymorphism Impact |

|---|---|---|---|

| CYP2C8 | Primary (major) | N-deethylation of AQ to DEAQ | Potential variability in DEAQ formation |

| CYP3A4 | Significant | Bioactivation to quinoneimine | Possible susceptibility factor |

| CYP2C9 | Moderate | Bioactivation to quinoneimine | Potential variability in toxicity risk |

| CYP2D6 | Moderate | Bioactivation to quinoneimine | Potential variability in toxicity risk |

| CYP1A1, CYP1B1, CYP2J2 | Minor (extrahepatic) | Bioactivation in extrahepatic tissues | Limited characterization |

Detailed Experimental Protocols

Protocol 1: In Vitro Antimalarial Activity Assessment

Purpose: To evaluate the inhibitory concentration (IC₅₀) of this compound against Plasmodium falciparum strains.

Materials and Reagents:

- This compound (prepare 10 mM stock in DMSO)

- Asynchronous cultures of P. falciparum (3D7 and V1/S strains)

- Complete RPMI 1640 medium with HEPES, hypoxanthine, and 10% human serum

- 96-well flat-bottom microtiter plates

- [³H]-hypoxanthine (for parasite growth quantification)

- Sorbitol (for synchronization when needed)

Procedure:

- Prepare serial dilutions of this compound in complete medium across 96-well plates (typical range: 1 nM to 10 μM)

- Add asynchronous parasite cultures (1-1.5% parasitemia, 2% hematocrit) to drug-containing wells

- Include drug-free control wells for maximum growth and blank wells for background subtraction

- Incubate plates at 37°C in a gaseous environment of 5% O₂, 5% CO₂, and 90% N₂ for 48 hours

- Add [³H]-hypoxanthine (0.5 μCi/well) during the final 24 hours of incubation

- Harvest cells onto glass fiber filters using a cell harvester

- Measure incorporated radioactivity using a liquid scintillation counter

- Calculate percentage growth inhibition relative to drug-free controls

- Determine IC₅₀ values using non-linear regression analysis (four-parameter logistic model)

Technical Notes: Ensure consistent parasite synchronization across experiments. DMSO concentration should not exceed 0.1% in final assay conditions. Include chloroquine as a reference control for resistance monitoring [3].

Protocol 2: Metabolic Stability and CYP Reaction Phenotyping

Purpose: To identify specific cytochrome P450 enzymes responsible for DEAQ bioactivation.

Materials and Reagents:

- Human liver microsomes (pooled or individual donors)

- Recombinant human CYP enzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4, 3A5)

- NADPH regeneration system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase)

- Glutathione (5 mM final concentration) as trapping agent

- Potassium phosphate buffer (100 mM, pH 7.4)

- LC-MS/MS system for quantification of glutathione conjugates

Procedure:

- Prepare incubation mixtures containing microsomal protein (0.5-1 mg/mL) or recombinant CYP enzymes (50 pmol/mL) in potassium phosphate buffer

- Add glutathione (5 mM) and pre-incubate for 3 minutes at 37°C

- Initiate reactions by adding NADPH regeneration system

- Incubate at 37°C with gentle shaking for 60 minutes

- Terminate reactions by adding equal volume of ice-cold acetonitrile

- Centrifuge at 14,000 × g for 10 minutes to precipitate proteins

- Analyze supernatants for glutathione conjugates (AQ-SG and DEAQ-SG) using LC-MS/MS

- Monitor specific transitions: m/z 705→576 for AQ-SG and m/z 677→548 for DEAQ-SG

- Quantify metabolite formation using external calibration curves

Technical Notes: Include control incubations without NADPH to assess non-enzymatic formation. Use chemical inhibitors for specific CYPs (sulfaphenazole for CYP2C9, quinidine for CYP2D6, ketoconazole for CYP3A4) for confirmation [5].

Protocol 3: Reactive Metabolite Trapping with Glutathione

Purpose: To detect and quantify reactive quinoneimine metabolites formed during CYP-mediated metabolism.

Materials and Reagents:

- This compound (prepare 10 mM stock in methanol)

- Human liver microsomes (pooled from multiple donors)

- Reduced glutathione (GSH, 5 mM final concentration)

- NADPH regeneration system (as above)

- Potassium phosphate buffer (100 mM, pH 7.4)

- Solid-phase extraction cartridges (Oasis HLB or equivalent)

- HPLC system with UV/fluorescence detection or LC-MS/MS

Procedure:

- Prepare incubation mixtures (final volume 1 mL) containing microsomal protein (1 mg/mL), potassium phosphate buffer, and GSH (5 mM)

- Pre-incubate for 3 minutes at 37°C before adding substrate (50 μM final concentration)

- Initiate reactions with NADPH regeneration system

- Incubate at 37°C for 60 minutes with gentle shaking

- Terminate reactions with 2 mL ice-cold acetonitrile

- Vortex vigorously and centrifuge at 14,000 × g for 15 minutes

- Evaporate supernatants under nitrogen gas at 40°C

- Reconstitute residues in 200 μL mobile phase for LC analysis

- Separate GSH conjugates using reverse-phase HPLC (C18 column) with gradient elution (acetonitrile/water with 0.1% formic acid)

- Detect conjugates using MS/MS in positive ion mode or UV detection at 254 nm

Technical Notes: Synthesize authentic GSH conjugate standards for quantification when possible. Monitor for GSH depletion in control incubations without test compound [5].

Mechanism of Action and Metabolic Pathways

Diagram 1: Metabolic Activation Pathways and Mechanisms of N-Desethyl Amodiaquine

The antimalarial activity of DEAQ primarily results from inhibition of heme polymerase in malaria parasites, which prevents detoxification of heme released during hemoglobin digestion [1]. This disruption leads to toxic heme accumulation that is lethal to the parasites. The diagram illustrates the dual pathways of therapeutic action and metabolic activation that determine the compound's efficacy and safety profile.

The hepatotoxicity potential stems from cytochrome P450-mediated oxidation of the 4-aminophenol moiety to a reactive quinoneimine metabolite (DEAQ-QI) [5]. This electrophilic intermediate can be detoxified by glutathione conjugation or may bind covalently to cellular proteins, potentially triggering immune-mediated adverse reactions. The balance between these pathways determines individual susceptibility to DEAQ-mediated hepatotoxicity.

Research Applications

Malaria Chemotherapy Studies

DEAQ serves as a critical reference standard in antimalarial drug development, particularly for investigating the pharmacological activity of amodiaquine-based therapies. Since DEAQ achieves 100-240-fold higher systemic exposure compared to the parent drug, its antimalarial properties predominantly determine treatment outcome [5] [6]. Researchers utilize DEAQ to model the in vivo pharmacokinetic-pharmacodynamic relationship of amodiaquine treatments, establish therapeutic indices, and investigate resistance mechanisms in chloroquine-resistant parasite strains. The compound's activity against both chloroquine-sensitive and resistant strains makes it particularly valuable for understanding cross-resistance patterns.

Hepatotoxicity and Idiosyncratic Drug Reaction Mechanisms

The bioactivation of DEAQ to reactive metabolites provides a well-characterized model for studying metabolism-dependent drug-induced liver injury [5]. Researchers employ DEAQ to investigate interindividual susceptibility factors in hepatotoxicity, including the impact of CYP polymorphisms, glutathione depletion, and immune response activation. These studies are essential for developing safer analogs with reduced bioactivation potential while maintaining antimalarial efficacy.

Drug Metabolism and Cytochrome P450 Phenotyping

DEAQ is extensively used as a probe substrate in reaction phenotyping studies to identify specific CYP isoforms involved in metabolic activation pathways [5]. These investigations help predict drug-drug interaction potential and identify patient populations at increased risk for adverse effects based on genetic polymorphisms in drug-metabolizing enzymes. The well-characterized CYP-dependent bioactivation of DEAQ makes it an excellent tool for studying complex metabolic networks in human liver microsomes and hepatocytes.

Combination Therapy Development

With the emergence of artemisinin resistance, DEAQ is investigated in novel combination therapies including triple-drug regimens [4]. Research demonstrates that methylene blue significantly enhances the ex vivo antimalarial activity of artesunate-amodiaquine by 1.9 to 2.9-fold against artemisinin-resistant strains [4]. These findings support the development of optimized combination therapies that extend the useful life of existing antimalarial drugs.

Safety and Regulatory Considerations

Research Use Only: this compound is strictly for research purposes and not intended for human diagnostic or therapeutic use [1] [3]. Researchers should implement appropriate safety precautions including wearing gloves, lab coats, and eye protection when handling the compound.

Hepatotoxicity Awareness: Investigators should be aware that DEAQ bioactivation can lead to reactive metabolite formation associated with idiosyncratic hepatotoxicity and agranulocytosis [5] [6]. These properties make it essential to implement proper engineering controls and handling procedures to minimize exposure.

Analytical Quality Control: For reliable research results, verify compound purity and identity through appropriate analytical methods (HPLC, LC-MS, NMR) upon receipt. Use lot-specific Certificate of Analysis when provided by manufacturers to ensure experimental reproducibility [1] [7].

References

- 1. - N | CAS 79049-30-2 | SCBT... Desethyl Amodiaquine Dihydrochloride [scbt.com]

- 2. This compound | Parasite Inhibitor [medchemexpress.com]

- 3. - N | major and active metabolite... | InvivoChem Desethyl amodiaquine [invivochem.com]

- 4. Pharmacokinetics and Ex Vivo Antimalarial Activity of ... [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of human cytochrome P450 mediated ... [pmc.ncbi.nlm.nih.gov]

- 6. Deethylamodiaquine - an overview [sciencedirect.com]

- 7. - N | Simson Pharma Limited Desethyl Amodiaquine Dihydrochloride [simsonpharma.com]

Comprehensive Application Notes and Protocols for N-Desethyl Amodiaquine Analytical Reference Standard

Introduction and Background

N-Desethyl Amodiaquine (NADQ), also known as Desethylamodiaquine (DEAQ), is the primary active metabolite of the antimalarial drug amodiaquine. This metabolite is formed through cytochrome P450-mediated metabolism in the liver and has been identified as a critical determinant of both therapeutic efficacy and toxicity profiles of amodiaquine-based therapies. Following oral administration of amodiaquine, NADQ demonstrates significantly higher systemic exposure compared to the parent drug, with an area-under-curve (AUC) approximately 100- to 240-fold greater than that of amodiaquine. This pharmacokinetic profile is attributed to NADQ's substantially longer elimination half-life (approximately 11 days compared to 27 hours for amodiaquine), making it the dominant therapeutic species throughout most of the treatment course [1] [2].

The pharmacological significance of NADQ extends beyond its role as a mere metabolite. While in vitro studies indicate that amodiaquine is approximately three-fold more potent than NADQ against malaria parasites, the substantially higher and more sustained concentrations of NADQ in vivo mean that the overall therapeutic activity of amodiaquine administration is largely mediated through NADQ [2]. This metabolite possesses potent antiparasitic activity against Plasmodium falciparum strains, with reported IC₅₀ values of 25 nM for the 3D7 strain and 97 nM for the V1/S strain [3]. Beyond its antimalarial properties, NADQ has also been implicated in the idiosyncratic hepatotoxicity associated with amodiaquine therapy, necessitating careful monitoring in clinical use and making reliable analytical methods essential for both therapeutic drug monitoring and toxicity research [4] [2].

Reference Standard Specifications

Physical and Chemical Properties

N-Desethyl Amodiaquine is available in multiple chemical forms suitable for different research applications. The free base form (CAS: 79352-78-6) has a molecular weight of 327.81 g/mol and the molecular formula C₁₈H₁₈ClN₃O [3]. The dihydrochloride salt (CAS: 79049-30-2) has a molecular weight of 400.73 g/mol and is typically provided as a yellow to dark yellow solid [5]. The compound is highly soluble in various solvents including DMSO (100 mg/mL, 305.05 mM), methanol, and water, facilitating its use in diverse experimental systems [3] [5]. The chemical structure features both quinoline and phenol moieties connected through an amino bridge, with an ethylaminomethyl substituent on the phenolic ring, which is crucial for its pharmacological activity and metabolic fate.

Reference Standard Quality Specifications

Certified reference materials of N-Desethyl Amodiaquine are characterized by stringent quality controls to ensure reliability and reproducibility in analytical applications. The following table summarizes key specifications for available reference standards:

| Parameter | Specification | Source |

|---|---|---|

| Purity | ≥95% (HPLC) | Sigma-Aldrich [5] |

| Concentration | 1.0 mg/mL in methanol (as free base) | Cerilliant [6] |

| Certification | Certified Reference Material | Cerilliant [6] |

| Packaging | Ampule of 1 mL | Cerilliant [6] |

| Storage | -20°C (solution); 2-8°C (solid) | [6] [5] |

| Expiry | Lot-specific; refer to Certificate of Analysis | [6] |

These certified reference materials are suitable for various analytical techniques including gas chromatography (GC), liquid chromatography (LC), and mass spectrometric applications [6]. The Snap-N-Spike/Snap-N-Shoot packaging format enables convenient direct use without additional preparation steps, minimizing potential errors in dilution and handling [6]. Each batch includes a comprehensive Certificate of Analysis (COA) providing lot-specific data on composition, stability, and appropriate storage conditions to ensure long-term integrity [6].

Analytical Methods and Protocols

LC-MS/MS Quantification Method

A high-throughput method for the simultaneous quantification of amodiaquine and its metabolite N-Desethyl Amodiaquine in plasma samples has been developed and validated using liquid chromatography tandem mass spectrometry (LC-MS/MS). This method offers significant advantages including minimal sample volume requirement (100 μL), making it particularly suitable for pediatric studies and clinical trials with limited sample availability [1]. The method employs supported liquid extraction (SLE+) on an automated liquid handler platform, enabling rapid sample processing while maintaining high sensitivity and specificity. The lower limit of quantification (LLOQ) was established at 1.08 ng/mL for amodiaquine and 1.41 ng/mL for N-Desethyl Amodiaquine, demonstrating adequate sensitivity for pharmacokinetic studies [1].

The chromatographic separation is achieved using a reversed-phase Zorbax SB-CN column (50 mm × 4.6 mm, I.D. 3.5 μm) with an isocratic mobile phase consisting of acetonitrile and 20 mM ammonium formate with 1% formic acid (pH ~2.6) in a 15:85 (v/v) ratio [1]. The use of a cyanopropyl stationary phase provides excellent separation of the structurally similar parent drug and metabolite, which is critical for accurate quantification. The total runtime is 6.5 minutes per sample, making the method suitable for high-throughput applications in large-scale clinical trials [1].

Detailed Experimental Protocol

3.2.1 Materials and Reagents

- Reference Standards: N-Desethyl Amodiaquine (purity ≥95%) and stable isotope-labeled internal standard N-Desethyl Amodiaquine-D5 (purity >99%) [1]

- Solvents: MS grade water, acetonitrile, methanol, and formic acid [1]

- Blank Matrix: Drug-free plasma with appropriate anticoagulant (citrate phosphate dextrose, heparin, or fluoride-oxalate) [1]

- Extraction Solution: 0.5 M ammonium hydroxide prepared from ammonia solution [1]

3.2.2 Sample Preparation Procedure

- Aliquot 100 μL of plasma samples, calibrators, and quality controls into a 96-well plate

- Add internal standard solution (e.g., N-Desethyl Amodiaquine-D5) to each sample

- Perform supported liquid extraction using 350 μL ammonium hydroxide 0.5 M on an automated liquid handler platform

- Elute samples with appropriate organic solvent (e.g., ethyl acetate)

- Evaporate eluents to dryness under nitrogen stream

- Reconstitute dried extracts with mobile phase compatible solvent

- Transfer to autosampler vials for LC-MS/MS analysis [1]

3.2.3 LC-MS/MS Instrumental Parameters

| Parameter | Specification |

|---|---|

| Column | Zorbax SB-CN (50 mm × 4.6 mm, 3.5 μm) |

| Mobile Phase | Acetonitrile:20 mM ammonium formate with 1% formic acid (15:85, v/v) |

| Flow Rate | Not specified in literature; typically 0.4-0.8 mL/min for similar applications |

| Injection Volume | 2 μL |

| Ionization Mode | Electrospray ionization (ESI) positive mode |

| Detection | Multiple reaction monitoring (MRM) |

3.2.4 Method Validation Parameters

The method has been comprehensively validated according to regulatory guidelines with the following performance characteristics:

- Absolute Recovery: 69-74% for N-Desethyl Amodiaquine across the calibration range [1]

- Precision: Intra-batch and inter-batch precisions within ±15.0% of nominal values [1]

- Linearity: Calibration range of 1.41-610 ng/mL in plasma [1]

- Specificity: No significant matrix effects or carry-over observed [1]

- Dilution Integrity: Demonstrated reliable quantification after 10-fold dilution [1]

Metabolism and Bioactivation Studies

CYP-Mediated Metabolism

N-Desethyl Amodiaquine is formed from amodiaquine primarily via hepatic cytochrome P450 metabolism, with CYP2C8 identified as the principal isoform responsible for the N-deethylation reaction [2]. Additional CYP enzymes including CYP3A4, CYP2C9, and CYP2D6 also contribute to this metabolic conversion, though to a lesser extent [2]. Once formed, NADQ undergoes further metabolism through multiple pathways, including secondary N-deethylation to N-bisdesethylamodiaquine and hydroxylation to 2-hydroxydesethylamodiaquine [2]. Recent studies have also identified the involvement of extrahepatic CYP enzymes such as CYP1A1, CYP1B1, and CYP2J2 in the metabolism of both amodiaquine and NADQ, potentially contributing to tissue-specific metabolic patterns and toxicity profiles [2].

The metabolic pathway of amodiaquine and the role of NADQ can be visualized through the following diagram:

Figure 1: Metabolic Pathways of Amodiaquine and N-Desethyl Amodiaquine. Reactive quinone imine metabolites (highlighted in yellow) can undergo glutathione conjugation (green) or form protein adducts (red) associated with hepatotoxicity. CYP2C8 is the primary enzyme responsible for NADQ formation, while multiple CYP isoforms contribute to bioactivation. [4] [2]

Bioactivation to Reactive Metabolites

A clinically significant aspect of NADQ metabolism is its bioactivation to reactive quinone imine species, which has been implicated in the idiosyncratic hepatotoxicity associated with amodiaquine therapy [2]. Both amodiaquine and NADQ can undergo oxidative bioactivation by cytochrome P450 enzymes to form quinone imine metabolites that are capable of covalent binding to cellular proteins. Enzyme kinetic studies using human liver microsomes have demonstrated that the bioactivation of NADQ follows Michaelis-Menten kinetics with a Kₘ of 6.1 ± 1.3 μmol/L and Vₘₐₓ of 5.5 ± 0.4 pmol min⁻¹ mg⁻¹ [2].

Cytotoxicity and Mechanistic Studies

Hepatotoxicity Mechanisms

N-Desethyl Amodiaquine has been demonstrated to induce concentration-dependent cytotoxicity in human hepatoma HepG2 cells, with studies indicating that NADQ is slightly more toxic than the parent compound amodiaquine [4]. The cytotoxic effects are mediated through the induction of apoptosis, with distinct signaling pathways involved in cell death triggered by amodiaquine versus its metabolite. NADQ treatment markedly increases the phosphorylation of JNK, ERK1/2, and p38, indicating that NADQ-induced apoptosis is primarily mediated through the activation of MAPK signaling pathways [4]. In contrast, amodiaquine-induced apoptosis appears to be mediated mainly through modulation of Bcl-2 family proteins, characterized by decreased levels of anti-apoptotic proteins and increased levels of pro-apoptotic proteins [4].

The differential cytotoxicity mechanisms between amodiaquine and its metabolite NADQ can be visualized as follows: